

# Application Notes: Friedlander Reaction for 1,8-Naphthyridine Synthesis

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## Compound of Interest

Compound Name: 6-Chloro-1,8-naphthyridin-2(1H)-one

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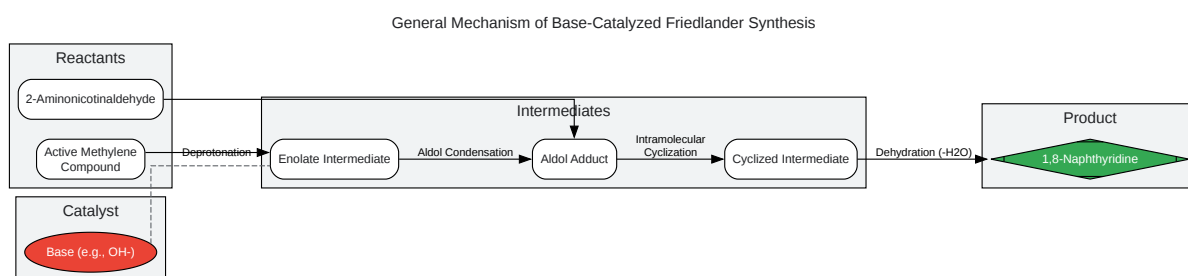
## Introduction

The Friedlander synthesis is a powerful and versatile condensation reaction for the formation of quinoline and naphthyridine ring systems.<sup>[1]</sup> This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group, such as a ketone or  $\beta$ -ketoester.<sup>[1]</sup> For the synthesis of the 1,8-naphthyridine scaffold, 2-aminonicotinaldehyde (also known as 2-amino-3-formylpyridine) is typically used as the key starting material.<sup>[1][2][3]</sup> The reaction, which can be catalyzed by either acids or bases, proceeds through a condensation followed by a cyclodehydration to yield the aromatic 1,8-naphthyridine core.<sup>[1][4][5]</sup>

The 1,8-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities.<sup>[1]</sup> Derivatives have been developed as antimicrobial, anticancer, and antiviral agents.<sup>[1][6]</sup> For instance, the 1,8-naphthyridine structure is central to several fluoroquinolone antibiotics, including nalidixic acid.<sup>[1]</sup> Given their importance, there is significant interest in developing efficient, high-yielding, and environmentally benign synthetic methods.<sup>[5][6][7]</sup> Recent advancements have focused on greener synthetic routes using water as a solvent, ionic liquids, or solvent-free grinding conditions to minimize the use of hazardous organic solvents and expensive metal catalysts.<sup>[4][7][8]</sup>

## General Reaction Mechanism

The base-catalyzed Friedlander synthesis of 1,8-naphthyridines begins with the deprotonation of the  $\alpha$ -methylene compound to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde group of 2-aminonicotinaldehyde in an aldol-type condensation. The resulting intermediate undergoes an intramolecular cyclization via attack of the amino group on the ketone, followed by a dehydration step to yield the final aromatic 1,8-naphthyridine product.



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Caption: General mechanism of the base-catalyzed Friedlander synthesis.

## Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives, highlighting modern, environmentally conscious approaches.

### Protocol 1: Green Synthesis in Water using Choline Hydroxide (ChOH)

This method represents a green and operationally simple process using a biocompatible, metal-free ionic liquid catalyst in water.<sup>[7][8][9]</sup>

## Materials:

- 2-Aminonicotinaldehyde (0.5 mmol)
- Active methylene carbonyl compound (0.5 mmol)
- Choline hydroxide (ChOH) (1 mol%)
- Deionized Water (1 mL)
- Ethyl acetate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or water bath

## Procedure:

- To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol).[\[9\]](#)
- Add 1 mL of water to the flask and begin stirring the mixture.[\[1\]](#)[\[9\]](#)
- Add choline hydroxide (1 mol%) to the reaction mixture.[\[1\]](#)[\[9\]](#)
- Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[\[9\]](#)
- Heat the reaction mixture to 50°C with continuous stirring.[\[1\]](#)[\[9\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[\[1\]](#)[\[9\]](#)
- Once the reaction is complete, allow the mixture to cool to room temperature.[\[1\]](#)
- Work-up: Extract the product from the reaction mixture using ethyl acetate (e.g., 40 mL) and water (e.g., 10 mL) in a separatory funnel.[\[1\]](#)

- Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]
- Purification: The product can be further purified by recrystallization or column chromatography if necessary.[1]

## Protocol 2: Solvent-Free Synthesis via Grinding using $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$

This protocol is an environmentally benign, rapid, and efficient method that avoids the use of hazardous solvents by employing grinding at room temperature.[4]

Materials:

- 2-Aminonicotinaldehyde (1 mmol)
- Carbonyl compound with  $\alpha$ -methylene group (1 mmol)
- Cerium(III) chloride heptahydrate ( $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ ) (catalytic amount)
- Cold water
- Mortar and pestle
- Vacuum filtration apparatus

Procedure:

- In a mortar, place an equimolar mixture of 2-aminonicotinaldehyde, the active methylene compound, and a catalytic amount of  $\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$ . [4]
- Grind the mixture vigorously using a pestle at room temperature. The reaction is very rapid, often completing within 5-8 minutes. [4]
- Monitor the reaction completion by TLC.
- Work-up: Upon completion, add cold water to the reaction mixture in the mortar. [1]

- Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst and any water-soluble impurities.[1]
- The resulting product is often of high purity, but can be recrystallized if needed.[4]

## Protocol 3: Ionic Liquid-Catalyzed Solvent-Free Synthesis

This method utilizes a basic ionic liquid which acts as both the catalyst and the reaction medium, offering a green alternative with potential for catalyst recycling.[6][10]

Materials:

- 2-Amino-3-pyridinecarboxaldehyde (0.6 mmol)
- $\alpha$ -Methylene carbonyl compound (1.0 mmol)
- Basic ionic liquid (e.g., [Bmmim][Im]) (5 mL)
- Reaction vial or flask
- Magnetic stirrer and stir bar
- Heating oil bath

Procedure:

- In a reaction vial, dissolve 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the  $\alpha$ -methylene carbonyl compound (1.0 mmol) in the ionic liquid (5 mL).[6][10]
- Heat the reaction mixture to 80°C with continuous stirring.[6]
- Maintain the reaction at this temperature for approximately 24 hours. Monitor progress by TLC.[6]
- Work-up & Purification: The work-up procedure for ionic liquid reactions can vary. Typically, it involves extraction with a suitable organic solvent (e.g., ethyl acetate) after adding water.

The ionic liquid often remains in the aqueous phase and can potentially be recovered and reused.<sup>[6]</sup>

- The organic extracts are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

## Data Presentation: Reaction Yields

The following tables summarize the yields obtained for the synthesis of various 1,8-naphthyridine derivatives using the described methodologies.

Table 1: Representative Yields using Choline Hydroxide (ChOH) in Water at 50°C<sup>[7][11]</sup>

Active Methylene Compound	Product R <sup>1</sup> , R <sup>2</sup> Substituents	Yield (%)
Acetone	2-CH <sub>3</sub>	>95%
Propiophenone	2-C <sub>6</sub> H <sub>5</sub> , 3-CH <sub>3</sub>	>90%
Acetophenone	2-C <sub>6</sub> H <sub>5</sub>	>90%
Cyclopentanone	Fused 5-membered ring	>90%
Cyclohexanone	Fused 6-membered ring	>95%

| 1,3-Indandione | Fused indandione ring | >90% |

Table 2: Representative Yields using CeCl<sub>3</sub>·7H<sub>2</sub>O (Grinding Method)<sup>[4]</sup>

Active Methylene Compound (R <sup>1</sup> , R <sup>2</sup> )	Reaction Time (min)	Yield (%)
<b>Ethyl trifluoroacetoacetate (CF<sub>3</sub>, COOC<sub>2</sub>H<sub>5</sub>)</b>	<b>5.5</b>	<b>92</b>
Ethyl acetoacetate (CH <sub>3</sub> , COOC <sub>2</sub> H <sub>5</sub> )	5.0	94
Acetylacetone (CH <sub>3</sub> , COCH <sub>3</sub> )	5.0	94
Benzoylacetone (CH <sub>3</sub> , COC <sub>6</sub> H <sub>5</sub> )	5.0	92
Dibenzoylmethane (C <sub>6</sub> H <sub>5</sub> , COC <sub>6</sub> H <sub>5</sub> )	5.5	90
Acetoacetanilide (CH <sub>3</sub> , C <sub>6</sub> H <sub>5</sub> NHCO)	5.0	92

| N-(p-tolyl)acetoacetamide (CH<sub>3</sub>, 4-CH<sub>3</sub>C<sub>6</sub>H<sub>4</sub>NHCO) | 7.0 | 94 |

Table 3: Representative Yields using Ionic Liquid [Bmmim][Im] at 80°C<sup>[10]</sup>

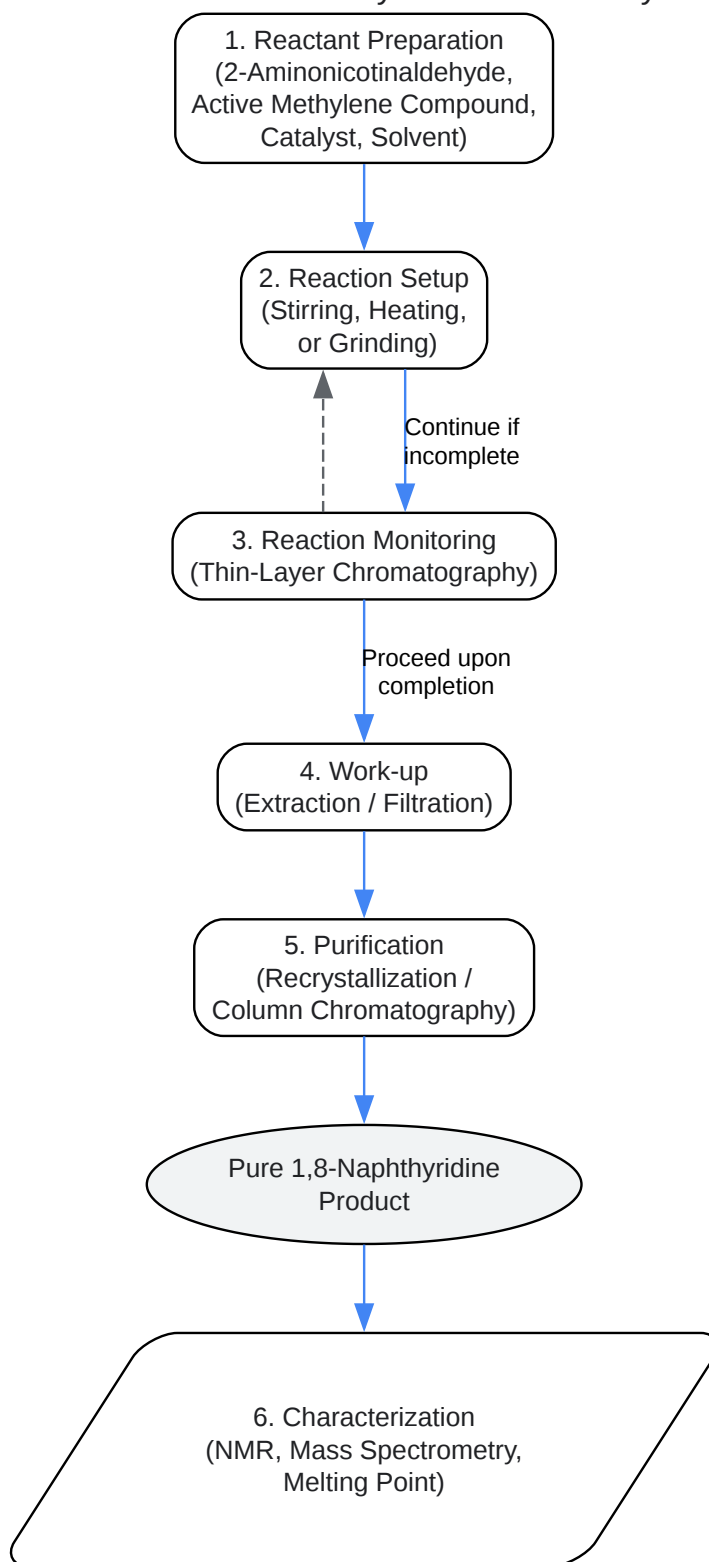
Active Methylene Compound	Product Substituents	Yield (%)
<b>1,2-Diphenylethan-1-one</b>	<b>2,3-diphenyl</b>	<b>90</b>
1-Phenylethan-1-one	2-phenyl	85
1-(p-tolyl)ethan-1-one	2-(p-tolyl)	87
1-(4-methoxyphenyl)ethan-1-one	2-(4-methoxyphenyl)	82

| Propan-2-one | 2-methyl | 76 |

## General Experimental Workflow

The synthesis and analysis of 1,8-naphthyridine derivatives typically follow a standardized laboratory workflow, from reaction setup to final characterization.

### General Workflow for Synthesis and Analysis





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Caption: General workflow for synthesis and analysis of 1,8-naphthyridines.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

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